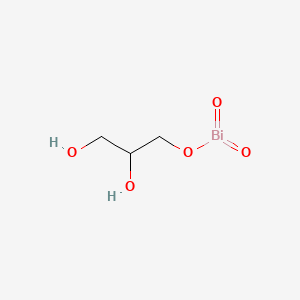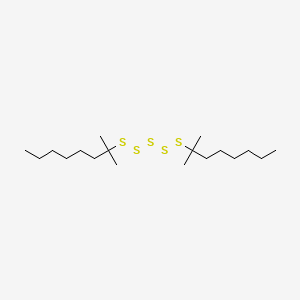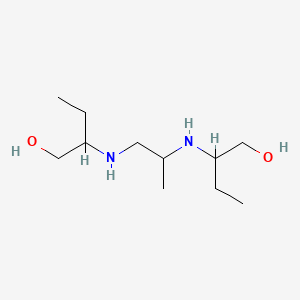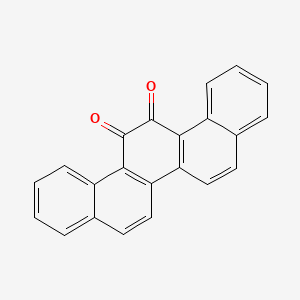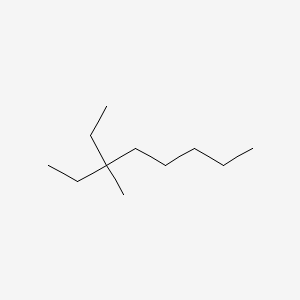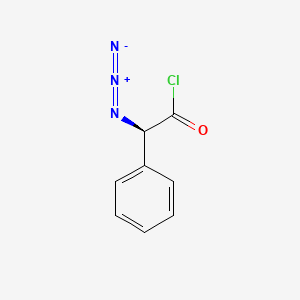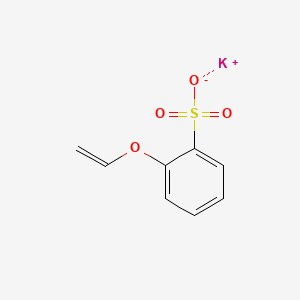
Potassium vinyloxybenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium vinyloxybenzenesulphonate is a chemical compound with the molecular formula C8H7KO4S. It is known for its unique structure, which includes a vinyl ether group attached to a benzene ring that is further substituted with a sulfonate group. This compound is used in various scientific and industrial applications due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium vinyloxybenzenesulphonate can be synthesized through several methods. One common approach involves the reaction of potassium hydroxide with vinyloxybenzenesulfonic acid. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps such as purification and crystallization to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Potassium vinyloxybenzenesulphonate undergoes several types of chemical reactions, including:
Oxidation: The vinyl ether group can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The sulfonate group can participate in substitution reactions, leading to the formation of various substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl ether group can lead to the formation of aldehydes or carboxylic acids, while substitution reactions can yield a variety of substituted benzene derivatives .
Scientific Research Applications
Potassium vinyloxybenzenesulphonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, coatings, and other industrial materials .
Mechanism of Action
The mechanism of action of potassium vinyloxybenzenesulphonate involves its interaction with various molecular targets. The vinyl ether group can participate in electrophilic addition reactions, while the sulfonate group can engage in ionic interactions with other molecules. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to potassium vinyloxybenzenesulphonate include:
- Sodium vinyloxybenzenesulphonate
- Potassium vinyloxybenzenesulfonate
- Vinyl sulfone derivatives
Uniqueness
This compound is unique due to its specific combination of a vinyl ether group and a sulfonate group attached to a benzene ring. This unique structure imparts distinct reactivity and functional properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
25131-27-5 |
|---|---|
Molecular Formula |
C8H7KO4S |
Molecular Weight |
238.30 g/mol |
IUPAC Name |
potassium;2-ethenoxybenzenesulfonate |
InChI |
InChI=1S/C8H8O4S.K/c1-2-12-7-5-3-4-6-8(7)13(9,10)11;/h2-6H,1H2,(H,9,10,11);/q;+1/p-1 |
InChI Key |
RWTNDBYQABFGKZ-UHFFFAOYSA-M |
Canonical SMILES |
C=COC1=CC=CC=C1S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


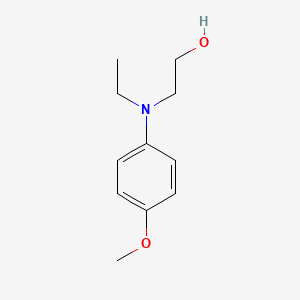
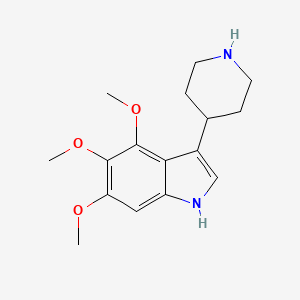
![3-Oxa-7-thia-10-azaspiro[5.6]dodecan-11-one](/img/structure/B12642255.png)
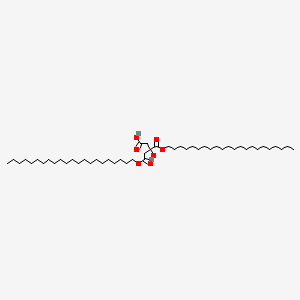
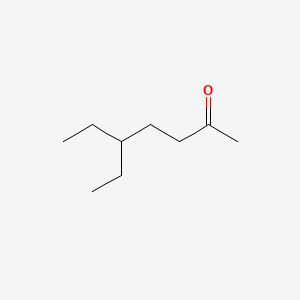

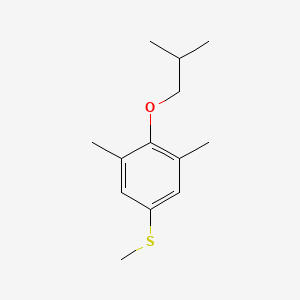
![(2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12642276.png)
